molecular formula C15H14N6O2 B2789370 N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide CAS No. 1351622-85-9

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide

Cat. No. B2789370
M. Wt: 310.317
InChI Key: HYLSXXBXBUVJJK-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide, also known as OPN-305, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of immunology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide involves the reaction of isonicotinoyl chloride with 3-amino-5-methyl-1H-pyrazole to form N-(isonicotinamido)-3-amino-5-methylpyrazole, which is then reacted with 6-chloro-3-(1H-pyrazol-1-yl)pyridazine to form the final product.

Starting Materials
Isonicotinoyl chloride, 3-amino-5-methyl-1H-pyrazole, 6-chloro-3-(1H-pyrazol-1-yl)pyridazine

Reaction
Step 1: Isonicotinoyl chloride is reacted with 3-amino-5-methyl-1H-pyrazole in the presence of a base such as triethylamine to form N-(isonicotinamido)-3-amino-5-methylpyrazole., Step 2: N-(isonicotinamido)-3-amino-5-methylpyrazole is then reacted with 6-chloro-3-(1H-pyrazol-1-yl)pyridazine in the presence of a base such as potassium carbonate to form the final product, N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide.

Scientific Research Applications

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various scientific research studies. One of its main applications is in the field of immunology, where it has been shown to have anti-inflammatory properties. N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been studied for its potential use in the treatment of certain types of cancer.

Mechanism Of Action

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide works by blocking the activity of a protein called Toll-like receptor 2 (TLR2). TLR2 is a key mediator of the immune response and is involved in the recognition of bacterial and viral pathogens. By blocking TLR2, N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide reduces the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with autoimmune diseases and cancer.

Biochemical And Physiological Effects

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In animal studies, N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide has been shown to reduce inflammation in models of rheumatoid arthritis and psoriasis. N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide has also been shown to inhibit the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide is its specificity for TLR2. This allows for targeted inhibition of the immune response without affecting other important immune functions. However, one limitation of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide is its relatively short half-life, which may limit its effectiveness in certain applications. Additionally, further studies are needed to fully understand the potential side effects of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide.

Future Directions

There are several future directions for research on N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide. One area of focus is the development of more potent and selective TLR2 inhibitors. Another area of focus is the development of new applications for N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide, such as in the treatment of infectious diseases. Additionally, further studies are needed to fully understand the potential side effects of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide and to optimize its dosing and administration. Overall, N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide shows great promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully realize its potential.

properties

IUPAC Name

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c22-14-3-2-13(20-10-1-6-18-20)19-21(14)11-9-17-15(23)12-4-7-16-8-5-12/h1-8,10H,9,11H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLSXXBXBUVJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide

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